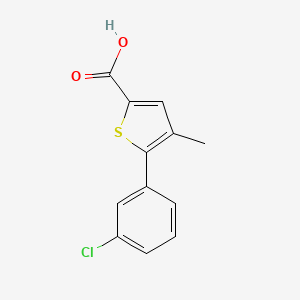![molecular formula C9H7Cl2N3O B1453901 [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248381-95-4](/img/structure/B1453901.png)
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Descripción general
Descripción
“[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C11H10Cl2N2O . It is related to the class of compounds known as imidazoles .
Molecular Structure Analysis
The molecular weight of this compound is 257.114 g/mol . The IUPAC name is 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol . The structure can be represented by the SMILES stringOC(Cn1ccnc1)c2ccc(Cl)cc2Cl . Physical And Chemical Properties Analysis
The compound is a solid . Its solubility in water and other solvents, melting point, boiling point, and other physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación
- Summary of the Application: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .
- Methods of Application or Experimental Procedures: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results or Outcomes: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Propiedades
IUPAC Name |
[1-(2,4-dichlorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCAHVICDDRILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1453819.png)

![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)

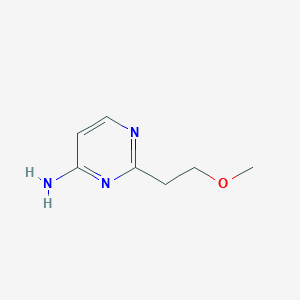

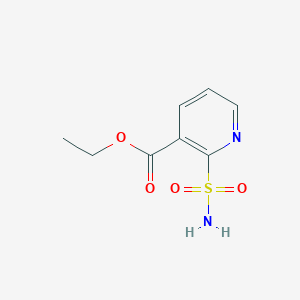

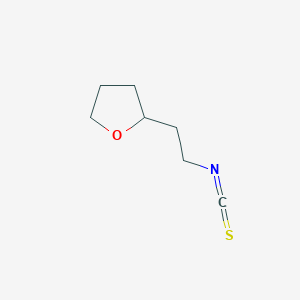
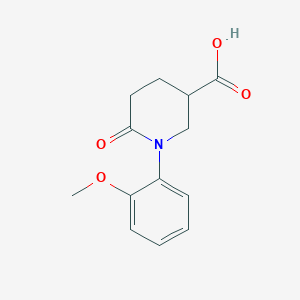
![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)
